molecular formula C14H18O9 B1631818 Phaseoloidin CAS No. 118555-82-1

Phaseoloidin

Cat. No.: B1631818
CAS No.: 118555-82-1
M. Wt: 330.29 g/mol
InChI Key: MVFYXXNAFZRZAM-RGCYKPLRSA-N
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Mechanism of Action

Target of Action

Phaseoloidin, a homogentisic acid glucoside, primarily targets lepidopteran herbivores . It is found in the trichomes of the Nicotiana Attenuata plant and contributes to the plant’s resistance against these herbivores .

Mode of Action

This compound interacts with its targets by being ingested by the herbivores. The ingestion of this compound negatively influences caterpillar performance . This effect is more pronounced for the generalist, Spodoptera littoralis, than for the specialists, Manduca sexta .

Biochemical Pathways

This compound is one of the major secondary metabolites produced by the trichomes of Nicotiana Attenuata . These trichomes serve as miniature self-contained factories for the biosynthesis of secondary metabolites that function as defenses against herbivores .

Pharmacokinetics

It is known that this compound and entadamide a-β-d-glucopyranoside are metabolized into their respective aglycones during the incubation process . This metabolic process enhances their anti-complement effects .

Result of Action

The ingestion of this compound results in reduced growth of the herbivore larvae . This suggests that this compound functions as a direct defense against these herbivores .

Action Environment

The action of this compound is influenced by the presence of intestinal bacteria. These bacteria likely play an important role in the metabolism of this compound, and the pharmacological effects of this compound may be dependent on intestinal bacterial metabolism .

Safety and Hazards

Phaseoloidin is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Phaseoloidin interacts with various biomolecules in biochemical reactions. It is metabolized into its respective aglycone during the incubation process with human fecal microflora . This metabolism enhances its anti-complement effects .

Cellular Effects

This compound has been observed to have significant effects on various types of cells. In particular, it has been found to negatively influence the performance of caterpillar larvae, an important herbivore of Nicotiana Attenuata . The ingestion of this compound was more detrimental to the generalist Spodoptera littoralis than to the specialist Manduca sexta .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its interaction with biomolecules. It is hypothesized that this compound functions as a direct defense in the plant Nicotiana Attenuata . The presence of this compound and nicotine in the trichomes of the plant may influence the plant’s defense against herbivores .

Temporal Effects in Laboratory Settings

It has been observed that this compound and entadamide A-β-d-glucopyranoside were metabolized into their respective aglycones during the incubation process, which enhanced their anti-complement effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is metabolized into its respective aglycone during the incubation process with human fecal microflora . This suggests that the possible metabolic pathways of this compound involve the removal of a glucosyl group from the compound and deglycosylation to its respective aglycone .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily through the trichomes of the plant Nicotiana Attenuata . These glandular hairs, which can release exudates onto the leaf surface, can profoundly influence the chemistry of the leaf surface .

Subcellular Localization

The subcellular localization of this compound is primarily in the trichomes of the plant Nicotiana Attenuata . These trichomes serve as miniature self-contained factories for the biosynthesis of secondary metabolites that function as defenses against herbivores .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phaseoloidin can be synthesized through the glucosylation of homogentisic acid. The reaction involves the use of homogentisic acid and a suitable glucosyl donor under specific conditions to form the glucoside bond .

Industrial Production Methods: The industrial production of this compound involves the extraction from natural sources such as the seeds of Entada phaseoloides or the trichomes of Nicotiana attenuata. High-speed countercurrent chromatography is often used for the separation and purification of this compound from crude extracts .

Properties

IUPAC Name

2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O9/c15-5-9-11(19)12(20)13(21)14(23-9)22-8-2-1-7(16)3-6(8)4-10(17)18/h1-3,9,11-16,19-21H,4-5H2,(H,17,18)/t9-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFYXXNAFZRZAM-RGCYKPLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347824
Record name [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118555-82-1
Record name [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phaseoloidin
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Phaseoloidin
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Phaseoloidin
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Phaseoloidin
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Phaseoloidin
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Phaseoloidin
Customer
Q & A

Q1: What is phaseoloidin and where is it found?

A1: this compound is a natural product identified as a homogentisic acid glucoside []. It was first isolated from Entada phaseoloides [] and later found in the trichomes of the wild tobacco plant, Nicotiana attenuata [, ].

Q2: What is the biological role of this compound in plants?

A2: In Nicotiana attenuata, this compound contributes to the plant's defense against herbivorous insects [, ]. It acts as an antifeedant, negatively affecting the growth of both specialist (Manduca sexta) and generalist (Spodoptera littoralis) insect larvae [].

Q3: How does this compound exert its effect on insects?

A3: While the precise mechanism of action remains to be fully elucidated, it's suggested that this compound acts as a feeding deterrent, causing reduced food consumption in insect larvae, ultimately impacting their growth and development [].

Q4: What is the chemical structure of this compound?

A4: this compound is a homogentisic acid glucoside. While the provided abstracts don't detail the spectroscopic data, its structure was elucidated using NMR and MS techniques [, ].

Q5: What analytical techniques are used to identify and quantify this compound?

A6: Researchers utilize a combination of chromatographic and spectroscopic techniques for this compound analysis. Thin-layer chromatography (TLC) enables initial identification []. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offers precise quantification and structural confirmation [, ].

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